molecular formula C23H32O4Si B12286920 tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane

tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane

Cat. No.: B12286920
M. Wt: 400.6 g/mol
InChI Key: DDFSHSMPMRHYOG-MDZDMXLPSA-N
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Description

tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane: is a complex organic compound that features a tert-butyl group, a dimethoxyphenyl group, and a dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane can be achieved through a series of organic reactions. One common method involves the Steglich Esterification, which is a mild reaction suitable for sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: In biological research, it may be used as a probe to study enzyme mechanisms or as a building block for bioactive molecules.

Industry: Used in the production of specialty chemicals, including materials for organic light-emitting diodes (OLEDs) and other electronic applications .

Mechanism of Action

The mechanism of action of tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in electron transfer reactions, influencing the reactivity of other molecules in the system .

Comparison with Similar Compounds

  • tert-butyl-4-hydroxybenzaldehyde
  • tert-butyl-2-hydroxybenzaldehyde
  • tert-butyl-4-methoxybenzaldehyde

Comparison: Compared to these similar compounds, tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane exhibits unique reactivity due to the presence of both the tert-butyl and dimethylsilane groups. These groups provide steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions .

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H32O4Si

Molecular Weight

400.6 g/mol

IUPAC Name

tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane

InChI

InChI=1S/C23H32O4Si/c1-23(2,3)28(7,8)27-22-15-17(11-12-21(22)26-6)9-10-18-13-19(24-4)16-20(14-18)25-5/h9-16H,1-8H3/b10-9+

InChI Key

DDFSHSMPMRHYOG-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC)OC

Origin of Product

United States

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